molecular formula C12H19F2NO5 B2847031 2-{1-[(Tert-butoxy)carbonyl]-3-hydroxypiperidin-3-yl}-2,2-difluoroacetic acid CAS No. 1785298-56-7

2-{1-[(Tert-butoxy)carbonyl]-3-hydroxypiperidin-3-yl}-2,2-difluoroacetic acid

Cat. No.: B2847031
CAS No.: 1785298-56-7
M. Wt: 295.283
InChI Key: NCKJKVTXWCIBPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(Tert-butoxy)carbonyl]-3-hydroxypiperidin-3-yl}-2,2-difluoroacetic acid is a useful research compound. Its molecular formula is C12H19F2NO5 and its molecular weight is 295.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used as a protecting group in organic synthesis, particularly for amine functional groups .

Mode of Action

The compound’s mode of action is likely related to its Boc group. The Boc group is known for its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses . This deprotection process is a key step in many organic transformations .

Biochemical Pathways

The boc group plays a significant role in organic synthesis, particularly in the sequential protection and deprotection of amine functional groups . This process is crucial in the synthesis of complex organic molecules, including peptides .

Pharmacokinetics

The boc group’s stability and its ability to be selectively deprotected suggest that it could influence the compound’s bioavailability and pharmacokinetic profile .

Result of Action

The result of the compound’s action is likely dependent on the specific context in which it is used. In the context of organic synthesis, the Boc group’s deprotection can enable selective reactions with the previously protected amine functional group .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the Boc group is typically performed under acidic conditions and can be influenced by the reaction temperature .

Properties

IUPAC Name

2,2-difluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO5/c1-10(2,3)20-9(18)15-6-4-5-11(19,7-15)12(13,14)8(16)17/h19H,4-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKJKVTXWCIBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C(C(=O)O)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.